1,3-dimethyl-2-(morpholine-4-carbonyl)-6,7-dihydro-5H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired functionalization of the indole ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions with optimized conditions for yield and purity. The choice of solvents, sequence of reagent addition, and reaction temperature are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-4-oxoindole: Another indole derivative with similar structural features.
1,5,6,7-Tetrahydro-4H-indol-4-one: A closely related compound used in similar applications.
Uniqueness
Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .
Properties
CAS No. |
84990-23-8 |
---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
1,3-dimethyl-2-(morpholine-4-carbonyl)-6,7-dihydro-5H-indol-4-one |
InChI |
InChI=1S/C15H20N2O3/c1-10-13-11(4-3-5-12(13)18)16(2)14(10)15(19)17-6-8-20-9-7-17/h3-9H2,1-2H3 |
InChI Key |
RANXZJNGHYJNFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=O)CCC2)C)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.